2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
Description
2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a morpholine ring, an oxazole ring, and a nitrile group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-2-4-14(5-3-13)16-20-15(12-18)17(23-16)19-6-7-21-8-10-22-11-9-21/h2-5,19H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKLTYUOYHMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the oxazole ring. The morpholine moiety is introduced through a nucleophilic substitution reaction using 2-(morpholin-4-yl)ethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-5-{[2-(piperidin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
- 2-(4-Methylphenyl)-5-{[2-(pyrrolidin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
Uniqueness
2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This differentiates it from similar compounds that may have different ring structures, such as piperidine or pyrrolidine, leading to variations in their reactivity and biological activity .
Biological Activity
The compound 2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a derivative of oxazole, a five-membered heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research on oxazole derivatives has shown promising antimicrobial properties. For instance, derivatives containing the oxazole ring have been found effective against various strains of bacteria and fungi. In vitro studies indicate that compounds similar to 2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The oxazole scaffold is recognized for its anticancer potential. Several studies have demonstrated that oxazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The biological activity of 2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is attributed to its ability to interact with specific biological targets. The morpholine moiety may enhance the compound's solubility and bioavailability, facilitating its interaction with cellular targets. Studies suggest that oxazole derivatives may act by inhibiting key enzymes involved in metabolic pathways or by modulating signaling pathways related to cell proliferation and survival .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various oxazole derivatives, 2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile was tested against multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited an MIC of 0.5 µg/mL against E. coli , demonstrating significant antibacterial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Methylphenyl Oxazole | 0.5 | E. coli |
| Other Oxazoles | Varies | S. aureus, P. aeruginosa |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of oxazole derivatives, 2-(4-Methylphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile was evaluated against human cancer cell lines. The compound showed a dose-dependent reduction in cell viability in MCF-7 cells with an IC50 value of 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
